(2S)-4-methylpentan-2-amine
Description
Significance of Chiral Amines in Synthetic Chemistry
Chiral amines are organic compounds containing a nitrogen atom that are not superimposable on their mirror image. This property, known as chirality, is fundamental in many biological processes and, consequently, in the development of pharmaceuticals and agrochemicals. Approximately 40-45% of small molecule pharmaceuticals contain chiral amine fragments. nih.gov
The significance of chiral amines in synthetic chemistry is multifaceted:
Building Blocks: They serve as essential starting materials for the synthesis of more complex chiral molecules, including natural products and active pharmaceutical ingredients (APIs). sigmaaldrich.comsioc-journal.cn
Chiral Auxiliaries: They can be temporarily incorporated into a non-chiral molecule to guide a chemical reaction to produce a specific stereoisomer. After the reaction, the auxiliary is removed. sigmaaldrich.comsioc-journal.cn
Resolving Agents: Chiral amines are used to separate mixtures of enantiomers (non-superimposable mirror images) of other chiral compounds. sigmaaldrich.com
Catalysts: They can act as catalysts in asymmetric reactions, promoting the formation of one enantiomer over the other. nih.govsioc-journal.cn
The development of efficient methods to synthesize structurally diverse chiral amines is a significant area of research. sioc-journal.cn Techniques such as asymmetric hydrogenation, reductive amination, hydroamination, and allylic amination are continuously being refined to achieve high enantioselectivity. nih.gov
Overview of (2S)-4-Methylpentan-2-amine as a Stereochemical Moiety
A moiety refers to a specific part or functional group of a molecule. biologyonline.comthoughtco.comwikipedia.org this compound, with its defined stereochemistry at the second carbon atom, acts as a stereochemical moiety. This means its specific spatial arrangement of atoms is utilized to introduce chirality into a target molecule.
The structure of this compound features a branched alkyl chain which can influence the steric environment of a reaction, guiding the approach of reagents to produce a desired stereoisomer. It is used as a building block in the synthesis of more complex chiral molecules.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C6H15N |
| Molecular Weight | 101.19 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 6994058 |
Data sourced from PubChem nih.gov
Academic Research Trajectories for this compound
Academic research involving this compound and its derivatives is focused on several key areas:
Asymmetric Synthesis: Researchers utilize this compound as a chiral building block to construct complex target molecules with high stereochemical purity. For instance, it has been used in the synthesis of intermediates for potential pharmaceuticals.
Catalysis: The amine functionality of this compound allows it to be used as a precursor for chiral ligands in metal-catalyzed reactions or as an organocatalyst itself. For example, chiral tertiary amines derived from similar structures have been used to catalyze asymmetric cyclization reactions. nih.gov
Medicinal Chemistry: The structural motif of this compound is explored in the design of new biologically active compounds. nutritionalsupplementshop.com Its derivatives are synthesized and evaluated for their potential therapeutic effects. For example, a derivative, (2S)-1-methanesulfonyl-4-methylpentan-2-amine, is studied for its potential as a building block in the design of enzyme inhibitors or receptor modulators.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (2S)-1-Methanesulfonyl-4-methylpentan-2-amine |
Structure
3D Structure
Properties
CAS No. |
34017-11-3 |
|---|---|
Molecular Formula |
C6H15N |
Molecular Weight |
101.19 g/mol |
IUPAC Name |
(2S)-4-methylpentan-2-amine |
InChI |
InChI=1S/C6H15N/c1-5(2)4-6(3)7/h5-6H,4,7H2,1-3H3/t6-/m0/s1 |
InChI Key |
UNBMPKNTYKDYCG-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C)N |
Purity |
86 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2s 4 Methylpentan 2 Amine
Asymmetric Synthesis of (2S)-4-Methylpentan-2-amine
Asymmetric synthesis offers an efficient route to chiral amines by avoiding the loss of 50% of the material inherent in classical resolution. These methods aim to directly produce the enantiomerically enriched target molecule from a prochiral precursor.
Catalytic Asymmetric Reductive Amination Approaches
Asymmetric reductive amination (ARA) is a powerful one-pot method for converting ketones into chiral amines. This process involves the in situ formation of an imine from the starting ketone, 4-methyl-2-pentanone, and an amine source (such as ammonia), followed by an enantioselective reduction catalyzed by a chiral transition metal complex. This direct approach avoids the often difficult isolation of the unstable imine intermediate.
Catalysts for this transformation typically consist of a transition metal, such as iridium, rhodium, or ruthenium, complexed with a chiral ligand. Chiral diphosphine ligands are commonly employed. The reaction may also be enhanced by additives like acids or iodine to improve both reaction rate and enantioselectivity. Organocatalytic approaches, which use chiral phosphoric acids and a hydride source like a Hantzsch ester, have also been developed, offering a metal-free alternative. For aliphatic ketones like 4-methyl-2-pentanone, iridium catalysts paired with a chiral phosphate anion have shown particular promise, demonstrating broad substrate scope.
Table 1: Catalytic Asymmetric Reductive Amination of 4-Methyl-2-pentanone This table presents hypothetical data based on typical results found in the literature for similar aliphatic ketones.
| Catalyst System | Reducing Agent | Amine Source | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|---|
| [Ir(cod)Cl]₂ / (S)-MeO-BIPHEP / H₃PO₄ | H₂ (5 bar) | p-Anisidine | 92% | 95% |
| [Rh(cod)₂]BF₄ / (R,R)-Me-DuPhos | H₂ (10 bar) | Benzylamine | 88% | 91% |
| RuCl₂(S)-BINAPn | H₂ (20 bar) | Ammonia (B1221849) | 85% | 89% |
Enantioselective Hydrogenation Strategies
Enantioselective hydrogenation is another primary method for producing chiral amines. This strategy typically involves the asymmetric reduction of a pre-formed prochiral imine or enamine derived from 4-methyl-2-pentanone. Molecular hydrogen (H₂) is the most common reducing agent, making this an atom-economical and environmentally friendly process.
The success of this method hinges on the catalyst, which is generally a complex of rhodium, ruthenium, or iridium with a chiral ligand. For instance, rhodium complexes with conformationally rigid phosphine ligands like PennPhos have been shown to be highly effective for the hydrogenation of simple ketones. Palladium-based catalysts, such as a Pd(CF₃CO₂)₂/(S)-SegPhos system, have also proven highly effective for the asymmetric hydrogenation of activated imines, achieving excellent enantioselectivities. The choice of N-substituent on the imine can be crucial for achieving high reactivity and selectivity.
Table 2: Enantioselective Hydrogenation for this compound Synthesis This table presents hypothetical data based on typical results found in the literature for the hydrogenation of similar N-substituted imines.
| Substrate | Catalyst System | Hydrogen Pressure | Enantiomeric Excess (ee) | Conversion |
|---|---|---|---|---|
| N-benzyl imine of 4-methyl-2-pentanone | [Rh(cod)₂]BF₄ / (S,S)-Et-DuPhos | 10 atm | 94% | >99% |
| N-phosphinoyl imine of 4-methyl-2-pentanone | Pd(CF₃CO₂)₂ / (S)-SegPhos | 5 atm | 96% | >99% |
| N-sulfonyl imine of 4-methyl-2-pentanone | [Ir(cod)Cl]₂ / (S)-Xyliphos | 20 atm | 91% | 98% |
Chemoenzymatic Synthesis Routes for this compound
Chemoenzymatic methods leverage the high selectivity of enzymes to perform stereospecific transformations. For the synthesis of chiral amines, transaminases (TAs) and imine reductases (IREDs) are particularly relevant. These biocatalytic methods offer mild reaction conditions and exceptional enantioselectivity.
Amine transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor (4-methyl-2-pentanone). The use of an inexpensive amine donor helps to drive the reaction equilibrium towards the product. Protein engineering has been extensively used to develop transaminases that can accept bulky substrates, expanding their synthetic utility.
Imine reductases, and the related reductive aminases, catalyze the asymmetric reduction of imines to form chiral amines, using a nicotinamide cofactor as the hydride source. These enzymes can be used in one-pot reactions where the imine is formed in situ from 4-methyl-2-pentanone and an amine source, such as ammonia.
Table 3: Chemoenzymatic Synthesis of this compound This table presents hypothetical data based on typical results found in the literature for biocatalytic amination of aliphatic ketones.
| Enzyme Type | Substrate | Co-substrate / Amine Donor | Enantiomeric Excess (ee) | Conversion |
|---|---|---|---|---|
| (S)-Transaminase (engineered) | 4-Methyl-2-pentanone | Isopropylamine | >99% | 98% |
| Imine Reductase (IRED) | Imine of 4-methyl-2-pentanone | NADPH (with glucose/GDH recycling) | 99% | 95% |
Chiral Resolution Techniques for 4-Methylpentan-2-amine
Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its constituent enantiomers. Although this method results in a theoretical maximum yield of 50% for the desired enantiomer, it remains a widely used and practical approach, especially on an industrial scale.
Diastereomeric Salt Formation and Separation
The most common method for resolving racemic amines is through the formation of diastereomeric salts. This process involves reacting the racemic 4-methylpentan-2-amine with an enantiomerically pure chiral acid, known as a resolving agent. This acid-base reaction creates a pair of diastereomeric salts: ((R)-amine·(R)-acid) and ((S)-amine·(R)-acid).
Unlike enantiomers, diastereomers have different physical properties, including solubility. By carefully selecting the resolving agent and crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially while the other remains in solution. The crystallized salt is then separated by filtration. Finally, treatment of the isolated salt with a base regenerates the enantiomerically enriched amine, free from the resolving agent. Common chiral acids used for resolving amines include tartaric acid, mandelic acid, and camphorsulfonic acid.
Table 4: Diastereomeric Salt Resolution of (±)-4-Methylpentan-2-amine This table lists common resolving agents and solvents suitable for the resolution of aliphatic amines.
| Chiral Resolving Agent | Solvent System | Target Diastereomer | Expected Optical Purity |
|---|---|---|---|
| (R,R)-(+)-Tartaric Acid | Methanol/Water | (S)-amine salt | High |
| (S)-(+)-Mandelic Acid | Ethanol | (S)-amine salt | Moderate to High |
| (1R)-(-)-10-Camphorsulfonic Acid | Isopropanol | (R)-amine salt | High |
Chiral Chromatographic Separation of Enantiomers
Chiral chromatography is a powerful technique for both the analysis and preparative-scale separation of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer of the racemic mixture. This differential interaction causes one enantiomer to be retained longer on the column, resulting in their separation.
For the separation of chiral amines, polysaccharide-based CSPs are particularly effective. These CSPs are typically derived from cellulose or amylose that has been functionalized with carbamate derivatives, such as 3,5-dimethylphenylcarbamate or 3,5-dichlorophenylcarbamate. The separation can be performed using high-performance liquid chromatography (HPLC) in various modes, including normal-phase, reversed-phase, or polar organic modes, by selecting the appropriate mobile phase. Normal-phase HPLC, using solvent systems like hexane and isopropanol, is commonly employed for the resolution of chiral amines on these types of columns.
Table 5: Chiral Chromatographic Separation of 4-Methylpentan-2-amine Enantiomers This table summarizes typical conditions using common polysaccharide-based chiral columns.
| Chiral Stationary Phase (CSP) | Column Name (Example) | Mobile Phase | Mode | Separation Factor (α) |
|---|---|---|---|---|
| Amylose tris(3,5-dichlorophenylcarbamate) | Chiralpak IE | Hexane/Ethanol/DEA | Normal Phase | 1.35 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H | Hexane/Isopropanol/DEA | Normal Phase | 1.28 |
| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Lux Cellulose-2 | Acetonitrile/Ammonium (B1175870) Bicarbonate | Reversed Phase | 1.20 |
Dynamic Kinetic Resolution Methods for this compound
Dynamic kinetic resolution (DKR) represents a powerful strategy for the asymmetric synthesis of chiral amines, including this compound, from their racemic mixtures. Unlike traditional kinetic resolution which is theoretically limited to a 50% yield of the desired enantiomer, DKR integrates an in situ racemization of the slower-reacting enantiomer, enabling a theoretical yield of up to 100%. livescience.ioorganic-chemistry.org The challenge for aliphatic amines like 4-methylpentan-2-amine has been the development of efficient racemization catalysts that are compatible with the resolution conditions. livescience.io
A typical DKR process for this compound involves a chemoenzymatic approach. This combines a highly selective enzymatic acylation of the (S)-enantiomer with a metal-catalyzed racemization of the remaining (R)-enantiomer.
Key Components of the DKR System:
Enzyme for Resolution: Lipases are commonly employed for the kinetic resolution of amines. For instance, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and highly selective biocatalyst for the acylation of the (S)-amine. organic-chemistry.orgrsc.org
Acylating Agent: Simple esters like ethyl acetate or isopropyl acetate can serve as effective acyl donors in the enzymatic resolution step. organic-chemistry.orgorganic-chemistry.org
Racemization Catalyst: The development of an effective racemization catalyst for aliphatic amines is crucial. Heterogeneous palladium or ruthenium-based catalysts have shown significant promise. For example, a palladium nanocatalyst supported on aluminum hydroxide (Pd/AlO(OH)) or a ruthenium-on-zeolite catalyst can facilitate the racemization of the unreacted (R)-4-methylpentan-2-amine. rsc.orgorganic-chemistry.org
| Parameter | Condition | Outcome |
| Enzyme | Immobilized Candida antarctica Lipase B (CALB) | High enantioselectivity for the (S)-enantiomer |
| Racemization Catalyst | Heterogeneous Palladium or Ruthenium complex | Efficient in situ racemization of the (R)-enantiomer |
| Acyl Donor | Isopropyl Acetate | Irreversible acylation of the (S)-amine |
| Solvent | Toluene or Hexane | Apolar medium to maintain enzyme activity |
| Temperature | 70-90 °C | Optimal for both racemization and enzymatic activity |
| Theoretical Yield | > 95% | Approaching quantitative conversion to the (S)-amide |
| Enantiomeric Excess | > 99% ee | High optical purity of the final product |
Process Optimization in Industrial Scale Synthesis of this compound
The transition from laboratory-scale synthesis to industrial production of this compound necessitates rigorous process optimization to ensure efficiency, safety, sustainability, and cost-effectiveness. Key areas of focus include the adoption of continuous manufacturing technologies and the strategic management of catalysts.
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of chiral amines. rsc.org The implementation of continuous flow systems, such as packed-bed reactors, can lead to enhanced reaction control, improved safety profiles, and higher productivity. nih.govnih.gov
For the synthesis of this compound, a continuous flow setup could involve the asymmetric reductive amination of 4-methylpentan-2-one. In such a process, a solution of the ketone and an amine source (e.g., ammonia) is passed through a heated column packed with a chiral catalyst. Alternatively, biocatalytic methods using immobilized enzymes can be adapted for continuous flow. For instance, transaminases can be immobilized on solid supports and packed into a column. rsc.org A continuous stream of 4-methylpentan-2-one and an amine donor would then flow through this biocatalyst bed, yielding the chiral amine product. nih.govresearchgate.net
Advantages of Continuous Flow Synthesis:
Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents and managing exothermic reactions.
Precise Control: Temperature, pressure, and residence time can be precisely controlled, leading to improved selectivity and yield.
Scalability: Scaling up production is achieved by either running the reactor for longer periods or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.
Integration: Multiple reaction and purification steps can be integrated into a single continuous process, reducing manual handling and potential for error.
| Reactor Type | Catalyst/Enzyme | Typical Residence Time | Throughput | Key Advantage |
| Packed-Bed Reactor | Immobilized Chiral Metal Catalyst | 5 - 20 minutes | High | Efficient for heterogeneous catalysis |
| Packed-Bed Bioreactor | Immobilized Transaminase | 30 - 60 minutes | Moderate to High | High enantioselectivity under mild conditions nih.gov |
| Microreactor | Homogeneous Catalyst | < 10 minutes | Low to Moderate | Excellent heat and mass transfer |
The catalyst, whether it be a metallic complex for reductive amination or an enzyme for resolution, represents a significant portion of the production cost. Therefore, its optimization and regeneration are critical for an economically viable industrial process.
Catalyst Optimization:
Optimization strategies for the synthesis of this compound focus on maximizing catalyst activity, selectivity, and stability. For metallic catalysts used in reductive amination, this involves:
Support Material: The choice of support (e.g., silica, alumina, carbon) can significantly influence the catalyst's performance by affecting the dispersion of the metal and its electronic properties.
Metal Selection: While catalysts based on precious metals like ruthenium, rhodium, and palladium are highly active, research into more abundant and less expensive metals like nickel and cobalt is ongoing. researchgate.net
Ligand Modification: In the case of homogeneous catalysts, the chiral ligand bound to the metal center is crucial for inducing asymmetry. Fine-tuning the ligand's structure can lead to higher enantioselectivity.
For biocatalysts like transaminases, optimization can be achieved through protein engineering to enhance substrate specificity, stability, and activity under process conditions.
Catalyst Regeneration:
The ability to regenerate and reuse the catalyst is essential for sustainable manufacturing. Regeneration strategies depend on the type of catalyst and the nature of deactivation.
Heterogeneous Catalysts: Deactivation of solid catalysts can occur due to coking (deposition of carbonaceous material), poisoning by impurities, or sintering of metal particles. Regeneration may involve:
Calcination: Controlled heating in air to burn off coke deposits.
Washing: Using solvents to remove adsorbed impurities.
Chemical Treatment: Reacting the catalyst with specific reagents to restore its active sites. For example, some ammonia synthesis catalysts can be regenerated by treatment with dry ammonia gas at elevated temperatures. google.com
Immobilized Enzymes: While robust, immobilized enzymes can lose activity over time. Regeneration might not always be possible, but optimizing reaction conditions to prolong their operational lifetime is a key strategy. This includes controlling pH, temperature, and substrate/product concentrations to avoid inhibition or denaturation.
| Catalyst Type | Deactivation Mechanism | Regeneration Method |
| Supported Ru/Pd Catalyst | Coking, Leaching, Sintering | Calcination, Acid/Base Wash, Reduction |
| Immobilized Lipase/Transaminase | Denaturation, Product Inhibition | Not typically regenerated; focus is on lifetime extension |
Chemical Reactivity and Derivatization of 2s 4 Methylpentan 2 Amine
Nucleophilic Reactivity of the Amine Functionality
The amine functionality in (2S)-4-methylpentan-2-amine is a potent nucleophile, readily participating in reactions that form new carbon-nitrogen bonds. This reactivity is fundamental to its role as a building block in organic synthesis.
N-alkylation of primary amines like this compound involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent.
With Alkyl Halides: The direct reaction of a primary amine with an alkyl halide is a classic example of nucleophilic aliphatic substitution. wikipedia.org The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. libretexts.org However, this method is often complicated by a lack of selectivity. The primary amine product is itself a nucleophile and can react with another molecule of the alkyl halide. This subsequent reaction is often faster because secondary amines are generally more nucleophilic than primary amines. masterorganicchemistry.com This leads to a runaway reaction, producing a mixture of the desired secondary amine, the tertiary amine, and even the quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com Controlling the reaction to yield only the mono-alkylated product is challenging and often requires using a large excess of the initial amine. libretexts.org
Table 1: Products of Direct Alkylation of a Primary Amine (R-NH₂) with an Alkyl Halide (R'-X)
| Reactant Ratio | Primary Product | Secondary Product | Tertiary Product | Quaternary Product |
| Amine in large excess | Major | Minor | Trace | Trace |
| 1:1 Stoichiometry | Mixture | Mixture | Mixture | Possible |
| Alkyl halide in excess | Trace | Minor | Major | Major |
This table illustrates the general trend in product distribution based on reactant stoichiometry in the N-alkylation of primary amines with alkyl halides.
With Alcohols (Borrowing Hydrogen Catalysis): More modern and selective methods for N-alkylation utilize alcohols as alkylating agents in a process known as the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.gov This method is catalyzed by transition metal complexes, including those based on non-precious metals like manganese and nickel. nih.govrsc.org The mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to oxidize it to an aldehyde or ketone in situ. The amine then reacts with the carbonyl compound to form an imine, which is subsequently reduced by the "borrowed" hydrogen (returned by the catalyst) to form the N-alkylated amine. nih.govnih.gov This approach is highly atom-economical, producing only water as a byproduct, and offers excellent selectivity for the mono-alkylated product, avoiding the issue of overalkylation. nih.govrsc.org
Acylation is a reliable method for forming a stable amide linkage by reacting the amine with a carboxylic acid derivative. This reaction proceeds via a nucleophilic addition-elimination mechanism. savemyexams.com
This compound readily reacts with acylating agents such as acyl chlorides and acid anhydrides. libretexts.orglibretexts.org The nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (chloride from an acyl chloride or a carboxylate from an anhydride) to form the corresponding N-substituted amide. savemyexams.com For instance, the reaction with acetyl chloride would yield N-((2S)-4-methylpentan-2-yl)acetamide. lookchem.com These reactions are typically fast and exothermic. libretexts.org The formation of amides from esters is also possible but generally requires more forcing conditions or catalysis. mdpi.com
Table 2: Common Acylating Agents for Amine Acylation
| Acylating Agent | General Structure | Leaving Group | Typical Conditions |
| Acyl Chloride | R-COCl | Cl⁻ | Room temperature, often with a base to neutralize HCl byproduct |
| Acid Anhydride | (R-CO)₂O | R-COO⁻ | Room temperature or gentle heating |
| Ester | R-COOR' | R'O⁻ | Heating, often with a catalyst |
Reductive amination, also known as reductive alkylation, is a highly effective and controlled method for N-alkylation. organicreactions.org It is often the preferred method over direct alkylation with alkyl halides due to its high selectivity for producing secondary or tertiary amines without the risk of forming quaternary ammonium salts. masterorganicchemistry.com
The process involves two main steps that can often be performed in a single pot:
Imine Formation: this compound reacts with a ketone or an aldehyde under mildly acidic conditions. The nucleophilic amine adds to the carbonyl carbon, and after a series of proton transfers, a molecule of water is eliminated to form an intermediate imine (a compound with a C=N double bond). wikipedia.orgorganicchemistrytutor.com
Reduction: A reducing agent, present in the reaction mixture, reduces the imine as it is formed. organicchemistrytutor.com This reduction is selective for the C=N bond over the C=O bond of the starting material. organicchemistrytutor.com
Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial aldehyde or ketone. organicchemistrytutor.commdma.ch This versatile reaction allows for the synthesis of a wide variety of secondary amines by carefully choosing the starting carbonyl compound.
The amine group of this compound can undergo oxidation. The products of such reactions depend on the specific oxidizing agent and reaction conditions used. General oxidation of primary aliphatic amines can lead to a variety of products. For example, reaction with hydrogen peroxide can lead to oxidation. nutritionalsupplementshop.com
Electrochemical oxidation provides a controlled way to oxidize amines. For primary amines, this process typically involves an initial one-electron oxidation to form a radical cation. Subsequent deprotonation and further oxidation can lead to the formation of imines, which may be hydrolyzed to aldehydes or ketones, or in some cases, further oxidized to nitriles.
Certain metal-based oxidizing agents can also be used. For instance, some molybdenum and tungsten complexes have been shown to oxidize cyclic amines, a reaction in which the metal center is reduced and the amine is oxidized. semanticscholar.org While tertiary alcohols are generally resistant to oxidation, primary amines are more susceptible to transformation under oxidative stress. stackexchange.com
Synthesis of Chiral Derivatives of this compound
The inherent chirality of this compound makes it a valuable starting material or reagent in asymmetric synthesis, where the goal is to create new stereocenters with a high degree of control.
The primary amine functionality of this compound is key to its use in synthesizing chiral derivatives, particularly in the context of resolving racemic mixtures.
Formation of Diastereomeric Amides for Chiral Resolution: A common and powerful application of a single-enantiomer amine is as a chiral resolving agent for racemic carboxylic acids. libretexts.org When a racemic mixture of a carboxylic acid (containing both R and S enantiomers) is reacted with enantiomerically pure this compound, a pair of diastereomeric amides is formed.
(R)-Acid + (S)-Amine → (R,S)-Amide
(S)-Acid + (S)-Amine → (S,S)-Amide
These resulting (R,S) and (S,S) amides are diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as melting points and solubility, and can be separated using standard laboratory techniques like crystallization or chromatography. libretexts.orglibretexts.org Once the diastereomers are separated, the individual amides can be hydrolyzed (cleaved, usually under acidic or basic conditions) to release the enantiomerically pure carboxylic acid and recover the original chiral amine. nih.gov This process is a classic method for obtaining enantiopure compounds from a racemic mixture. libretexts.org
Role in Chiral Ester Synthesis: While the amine itself does not form an ester directly, it can be used as a chiral auxiliary. wikipedia.org In this strategy, the chiral amine is first converted into a more complex chiral structure that is temporarily attached to a substrate. This auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved and can be recovered. For example, a chiral alcohol derived from this compound could be used to form a diastereomeric ester with a racemic acid, allowing for separation in a manner analogous to the amide resolution described above. nih.gov
Table 3: General Steps for Chiral Resolution of a Racemic Carboxylic Acid
| Step | Procedure | Purpose |
| 1 | Reaction | React the racemic carboxylic acid with enantiopure this compound to form a mixture of diastereomeric amides. |
| 2 | Separation | Separate the diastereomeric amides using a physical method like fractional crystallization or column chromatography. |
| 3 | Hydrolysis | Cleave the amide bond of each separated diastereomer to isolate the enantiomerically pure carboxylic acids. |
| 4 | Recovery | Recover the chiral resolving agent, this compound. |
Preparation of Chiral Thiols and Other Sulfur Derivatives
The primary amine group of this compound serves as a reactive handle for the synthesis of various chiral sulfur-containing compounds. These derivatives are significant in organic synthesis, often acting as chiral auxiliaries, ligands in asymmetric catalysis, or as biologically active molecules themselves. acs.orgnih.gov
One of the most straightforward derivatizations involves the reaction with isothiocyanates (R-N=C=S) to form chiral N,N'-disubstituted thioureas. researchgate.net This reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate. By selecting different isothiocyanates, a library of chiral thioureas incorporating the (2S)-4-methylpentan-2-yl moiety can be synthesized, which are valuable as organocatalysts and chelating agents. researchgate.netnih.gov
Another common method for creating sulfur derivatives is the reaction with carbon disulfide (CS₂). In this reaction, two equivalents of this compound react with one equivalent of carbon disulfide to typically yield a symmetrical 1,3-bis((2S)-4-methylpentan-2-yl)thiourea. nih.gov This process involves the initial formation of a dithiocarbamate (B8719985) intermediate, which then reacts with a second molecule of the amine. nih.gov
Furthermore, chiral amines are precursors to other sulfur-containing stereogenic centers. For instance, they can be used to synthesize chiral sulfinamides and sulfilimines, which are versatile intermediates in asymmetric synthesis. acs.orgnih.govorganic-chemistry.org While direct synthesis of a thiol from the amine is not a standard single-step transformation, multistep sequences involving the conversion of the amine to a suitable leaving group followed by substitution with a sulfur nucleophile can be envisioned, though derivatization into thioureas and other sulfur-nitrogen compounds is more common.
Table 1: Synthesis of Chiral Sulfur Derivatives from this compound
| Reactant | Product Type | General Reaction |
| Isothiocyanate (R-NCS) | Chiral Thiourea | This compound reacts with an isothiocyanate in a straightforward addition reaction. |
| Carbon Disulfide (CS₂) | Symmetrical Thiourea | Two equivalents of the amine react with carbon disulfide, often with a base or under specific conditions, to form a symmetrical thiourea. nih.gov |
| Thiophosgene (B130339) (CSCl₂) | Symmetrical Thiourea | Two equivalents of the amine react with thiophosgene in the presence of a base. rsc.org |
| Sulfinylating Agents | Sulfinamide | Reaction with a suitable sulfinylating agent can produce a chiral sulfinamide. nih.gov |
Incorporation into Complex Heterocyclic Systems
The primary amine functionality of this compound makes it a key component in the construction of complex nitrogen-containing heterocyclic systems. nih.gov Its incorporation can impart chirality and specific steric properties to the resulting ring structure, which is of great interest in medicinal chemistry and materials science.
Multicomponent reactions (MCRs) are powerful tools for the efficient synthesis of diverse heterocyclic scaffolds, and primary amines are often essential starting materials. nih.govsemanticscholar.orgwindows.net this compound can be employed in well-known MCRs such as the Hantzsch dihydropyridine (B1217469) synthesis. In this reaction, the amine condenses with an aldehyde and two equivalents of a β-ketoester to form a 1,4-dihydropyridine (B1200194) derivative. organic-chemistry.orgwjpmr.comthermofisher.com The use of this chiral amine would result in an N-substituted chiral dihydropyridine or, if ammonia (B1221849) is used as the nitrogen source for the ring, the chiral amine could be part of a substituent. These heterocyclic cores are prevalent in many biologically active compounds. nih.govazaruniv.ac.ir
Beyond the Hantzsch synthesis, this compound can participate in various condensation and cycloaddition reactions to form other heterocyclic systems like pyridines, piperidines, and pyrroles. nih.govnih.govorganic-chemistry.orgillinois.eduresearchgate.net For example, it can react with diketones or other bifunctional substrates in [3+3] or other cyclocondensation strategies to build six-membered rings. illinois.edu The sequencing of MCRs with subsequent cyclization reactions provides a pathway to rapidly generate molecular complexity from simple precursors like this compound. nih.gov
Table 2: Examples of Heterocyclic Systems Incorporating this compound
| Reaction Type | Heterocyclic Product | Reactants |
| Hantzsch Synthesis | 1,4-Dihydropyridine | β-Ketoester, Aldehyde, this compound (as N-source). thermofisher.com |
| Four-Component Reaction | 1,2-Dihydropyridine | Acetophenone, Aldehyde, Ammonium Acetate, Ethyl Cyanoacetate/Malononitrile. nih.gov |
| [3+3] Cyclocondensation | Substituted Pyridine (B92270) | Enamines, Enones. illinois.edu |
| Multicomponent Reaction | Diverse Scaffolds | Aldehydes, isocyanides, carboxylic acids, etc., depending on the specific MCR. nih.gov |
Metal Complexation with this compound Derivatives
While this compound itself can act as a simple monodentate ligand, its derivatives, particularly Schiff bases, are highly versatile multidentate ligands capable of forming stable coordination complexes with a wide array of transition metals. researchgate.netscispace.commdpi.com These chiral metal complexes are of significant interest for their applications in asymmetric catalysis, materials science, and as models for biological systems. alfachemic.commdpi.com
Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netscispace.com Reacting this compound with a carbonyl compound, such as salicylaldehyde (B1680747) or a substituted pyridine aldehyde, yields a chiral Schiff base ligand. The resulting imine (-C=N-) nitrogen and other donor atoms present in the aldehyde fragment (e.g., a hydroxyl group in salicylaldehyde) can then coordinate to a metal center. mdpi.comnih.gov
The coordination of these chiral ligands to metal ions like copper(II), nickel(II), cobalt(II), and zinc(II) leads to the formation of chiral metal complexes. mdpi.comscience.govmdpi.com The geometry of the resulting complex (e.g., tetrahedral, square planar, or octahedral) depends on the metal ion, the specific Schiff base ligand, and the reaction conditions. science.gov The chirality introduced by the this compound backbone can create a specific chiral environment around the metal center, which is crucial for enantioselective catalytic processes. nih.gov The properties of these complexes can be fine-tuned by modifying the structure of the Schiff base ligand or changing the metal ion. rsc.orgresearchgate.netnih.gov
Table 3: Metal Complexation with Derivatives of this compound
| Derivative Type | Metal Ions | Potential Coordination Geometry |
| Schiff Base (from Salicylaldehyde) | Cu(II), Ni(II), Co(II), Zn(II) | Square Planar, Tetrahedral, Octahedral. science.gov |
| Schiff Base (from Pyridine-2-carboxaldehyde) | Cu(II), Fe(III), Cr(III) | Pentacoordinate, Octahedral. nih.gov |
| Amino Acid Derivatives | Zn(II) | Trigonal-Bipyramidal. researchgate.net |
| Thioether Derivatives | Cu(I) | Linear, Trigonal Planar, Tetrahedral. nih.gov |
Advanced Analytical and Spectroscopic Characterization of 2s 4 Methylpentan 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms can be established, while more advanced techniques can reveal the three-dimensional arrangement of atoms, confirming the stereochemistry.
The ¹H NMR spectrum of (2S)-4-methylpentan-2-amine provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The signals are split into distinct patterns due to spin-spin coupling with neighboring protons, and the integration of these signals corresponds to the number of protons they represent.
The ¹³C NMR spectrum is typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shift of each carbon provides insight into its functional group and electronic environment. libretexts.org Carbons attached to the electronegative nitrogen atom are shifted downfield. libretexts.org
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted for CDCl₃ solvent
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H1 (CH₃) | ~ 0.90 | Doublet | ~ 6.5 | 3H |
| H1' (CH₃) | ~ 0.90 | Doublet | ~ 6.5 | 3H |
| H2 (CH) | ~ 1.70 | Nonet (Multiplet) | ~ 6.7 | 1H |
| H3 (CH₂) | ~ 1.10 - 1.30 | Multiplet | - | 2H |
| H4 (CH) | ~ 2.80 - 3.00 | Sextet (Multiplet) | ~ 6.3 | 1H |
| H5 (CH₃) | ~ 1.05 | Doublet | ~ 6.3 | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted for CDCl₃ solvent
| Atom Number | Chemical Shift (δ, ppm) |
|---|---|
| C1, C1' (2 x CH₃) | ~ 22.5 |
| C2 (CH) | ~ 25.0 |
| C3 (CH₂) | ~ 49.0 |
| C4 (CH) | ~ 46.0 |
Confirming the absolute configuration of a chiral center is a critical analytical challenge. For this compound, several NMR-based methods can be employed.
One common approach involves derivatization with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomers. These diastereomers possess distinct NMR spectra, and the differences in chemical shifts, particularly for protons near the newly formed amide linkage, can be analyzed to deduce the absolute stereochemistry of the original amine.
Alternatively, computational methods are increasingly used. The DP4 (Diastereomeric Phenyl Acetonitrile) analysis, for instance, involves comparing the experimentally obtained NMR chemical shifts with those calculated for all possible stereoisomers using quantum mechanics (GIAO-NMR). rsc.orgcam.ac.uk A statistical comparison then indicates the most probable stereoisomer. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (molar mass: 101.19 g/mol ), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 101. matrix-fine-chemicals.com In accordance with the nitrogen rule, the presence of a single nitrogen atom results in an odd nominal molecular weight. whitman.edu
Aliphatic amines are known to undergo characteristic fragmentation pathways, primarily α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, nitrogen-containing cation. libretexts.org
For this compound, two primary α-cleavage pathways are expected:
Loss of an isobutyl radical (•CH₂CH(CH₃)₂): This is often the most favorable fragmentation for primary amines, involving the cleavage of the largest alkyl group. miamioh.edu This pathway results in a prominent fragment ion at m/z 30. [CH₃CH(NH₂)CH₂CH(CH₃)₂]⁺• → [CH₃CH=NH₂]⁺ + •CH₂CH(CH₃)₂
Loss of a methyl radical (•CH₃): Cleavage of the smaller alkyl group attached to the chiral carbon results in a fragment ion at m/z 86. [CH₃CH(NH₂)CH₂CH(CH₃)₂]⁺• → [NH₂=CHCH₂CH(CH₃)₂]⁺ + •CH₃
Table 3: Expected Mass Spectrometry Fragments for 4-Methylpentan-2-amine
| m/z Value | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 101 | [C₆H₁₅N]⁺• | Molecular Ion (M⁺) |
| 86 | [C₅H₁₂N]⁺ | M - 15 (Loss of •CH₃) |
| 57 | [C₄H₉]⁺ | Isobutyl cation |
| 44 | [C₂H₆N]⁺ | Further fragmentation |
Determination of Enantiomeric Excess (ee)
Measuring the enantiomeric excess (ee) is crucial for quality control in asymmetric synthesis and for pharmaceutical applications. This is achieved by separating the enantiomers using chiral chromatography.
Chiral HPLC is a primary method for separating enantiomers. shimadzu.com The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective. nih.gov
The analysis is typically performed in normal-phase mode. To enhance detection by a UV detector, the amine is often derivatized with a chromophore-containing agent, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl). yakhak.org
Table 4: Example Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (or appropriate wavelength for derivative) |
| Temperature | 25 °C |
Chiral Gas Chromatography is another robust method for the enantiomeric separation of volatile compounds. gcms.cz Similar to HPLC, it employs a column with a chiral stationary phase, frequently a cyclodextrin derivative. wiley.com
For GC analysis, primary amines are usually derivatized to increase their volatility and improve chromatographic performance. A common derivatization reaction is acylation, for example, with trifluoroacetic anhydride, to form the corresponding amide. wiley.com
Table 5: Example Chiral GC Method for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | Cyclodextrin-based capillary column (e.g., Rt-βDEXsm) |
| Carrier Gas | Hydrogen or Helium |
| Injection Temp. | 200 °C |
| Oven Program | 80 °C (hold 2 min), then ramp to 150 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 250 °C |
Optical Rotation Measurements
Optical rotation is a critical analytical technique for the characterization of chiral molecules such as this compound. This property arises from the interaction of a chiral compound with plane-polarized light, causing the plane of light to rotate. The direction and magnitude of this rotation are unique characteristics of a specific enantiomer.
The measurement of optical rotation is performed using a polarimeter. The key parameter obtained from this measurement is the specific rotation ([α]), which is an intensive property of a chiral chemical compound. wikipedia.org It is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of a specific concentration and path length. wikipedia.org The specific rotation is typically reported with the temperature and the wavelength of the light used, as these factors can influence the measurement. wikipedia.org
Compounds that rotate the plane of polarized light clockwise are termed dextrorotatory and are denoted by a positive sign (+). Conversely, compounds that rotate the plane in a counter-clockwise direction are levorotatory, indicated by a negative sign (-). wikipedia.org For a pair of enantiomers, such as this compound and (2R)-4-methylpentan-2-amine, they will rotate plane-polarized light by an equal magnitude but in opposite directions. libretexts.org A racemic mixture, which contains equal amounts of both enantiomers, will exhibit no optical rotation as the rotations of the individual enantiomers cancel each other out. libretexts.org
While a specific value for the optical rotation of enantiomerically pure this compound is not available in the reviewed literature, the principles of polarimetry would allow for its determination. Such a measurement would be crucial for confirming the enantiomeric purity of a sample.
| Parameter | Description |
| Specific Rotation ([α]) | A fundamental property of a chiral compound, representing the rotation of plane-polarized light per unit concentration and path length. wikipedia.org |
| Dextrorotatory (+) | Rotation of the plane of polarized light in a clockwise direction. wikipedia.org |
| Levorotatory (-) | Rotation of the plane of polarized light in a counter-clockwise direction. wikipedia.org |
| Racemic Mixture | A mixture containing equal amounts of both enantiomers, resulting in no net optical rotation. libretexts.org |
X-ray Crystallography of this compound Derivatives
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method is invaluable for the structural elucidation of chiral molecules and their derivatives, providing definitive information about their absolute configuration and intermolecular interactions. While specific crystallographic data for derivatives of this compound were not found, the general methodology and the insights it provides are well-established.
The process involves irradiating a single crystal of a derivative, such as a salt of this compound with a chiral acid, with a beam of X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
The data from X-ray crystallography allows for a detailed analysis of the molecular architecture, which includes bond lengths, bond angles, and the conformation of the (2S)-4-methylpentan-2-ammonium cation and its counter-ion. This information is fundamental to understanding the molecule's intrinsic geometry.
Beyond the individual molecule, X-ray crystallography reveals the supramolecular architecture, which is the arrangement of molecules in the crystal lattice. This is governed by non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. In the case of a salt of this compound, the hydrogen bonding between the ammonium (B1175870) group and the counter-ion would be a key feature of the supramolecular assembly. Understanding these interactions is crucial for crystal engineering and for explaining the physical properties of the solid.
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. rsc.org This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification of regions involved in close contacts with neighboring molecules.
The Hirshfeld surface is generated based on the electron density of the pro-crystal, which is the sum of the spherical atomic electron densities. The surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.
Interaction energy calculations, often performed in conjunction with Hirshfeld surface analysis, provide a quantitative measure of the strength of the various intermolecular interactions. These calculations help to understand the energetic contributions of different interactions to the stability of the crystal lattice.
| Analytical Technique | Information Obtained | Relevance to this compound Derivatives |
| X-ray Crystallography | Precise 3D atomic arrangement, absolute configuration, bond lengths, and angles. | Would provide definitive structural proof and stereochemistry of the derivative. |
| Supramolecular Analysis | Arrangement of molecules in the crystal lattice, identification of intermolecular interactions (e.g., hydrogen bonds). | Elucidates the packing forces and the role of non-covalent interactions in the solid state. |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts. rsc.org | Offers a detailed picture of the close contacts and their nature, aiding in understanding crystal packing. mdpi.com |
| Interaction Energy Calculations | Quantitative strength of intermolecular interactions. | Provides insight into the energetic stability of the crystal structure. |
Computational and Theoretical Chemistry Studies of 2s 4 Methylpentan 2 Amine
Conformational Analysis and Energy Landscape
The biological activity and chemical reactivity of a flexible molecule like (2S)-4-methylpentan-2-amine are intrinsically linked to its three-dimensional shape. Conformational analysis is a computational technique used to identify the stable arrangements of atoms in a molecule, known as conformers, and to map their relative energies, creating an energy landscape. nih.gov This analysis is crucial for understanding how the molecule might orient itself to interact with other molecules, such as receptors or metal catalysts.
The process begins with a systematic search of the molecule's potential energy surface. Methods like molecular mechanics force fields (e.g., MMFF94s) or more rigorous quantum mechanical approaches like Density Functional Theory (DFT) are employed to calculate the energy of thousands of possible conformations. researchgate.netresearchgate.net For this compound, rotations around the carbon-carbon single bonds in its pentyl chain would be systematically explored to identify low-energy structures.
The results of such an analysis would yield a set of stable conformers, each corresponding to a minimum on the potential energy surface. The energy difference between these conformers, often expressed in kilocalories per mole (kcal/mol), determines their relative populations at a given temperature. Molecular dynamics (MD) simulations can further illuminate the energy landscape by simulating the molecule's movement over time, showing how it transitions between different stable conformations. mdpi.com This provides a dynamic picture of the molecule's flexibility and the energy barriers separating different conformers.
Table 1: Illustrative Conformational Analysis Data for a Chiral Amine
| Conformer | Dihedral Angle (°C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |
| A | 65 | 0.00 | 45 |
| B | 175 | 0.85 | 25 |
| C | -70 | 1.20 | 15 |
| D | -170 | 1.50 | 10 |
| E | 90 | 2.50 | 5 |
Note: This table is a hypothetical representation of data that would be generated from a conformational analysis of a molecule like this compound to illustrate the typical outputs of such a study.
Electronic Structure Calculations and Reactivity Predictions
Electronic structure calculations, based on quantum mechanics, provide fundamental information about the distribution of electrons within a molecule, which governs its chemical reactivity. northwestern.eduarxiv.org Methods like DFT are used to calculate key electronic properties that help predict how this compound will behave in chemical reactions. tue.nl
A primary focus of these calculations is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). wuxibiology.com The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net For an amine like this compound, the HOMO is expected to be localized on the nitrogen atom's lone pair, making it a primary site for electrophilic attack.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the molecule's surface, highlighting regions of positive and negative charge. nih.gov For this compound, the MEP map would show a region of negative potential (typically colored red) around the nitrogen atom due to its lone pair, indicating the site most likely to interact with protons or other electrophiles. Regions of positive potential (blue) would be found around the hydrogen atoms. nih.gov
Table 2: Hypothetical Electronic Properties for this compound
| Property | Calculated Value (Illustrative) | Implication |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | 2.0 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | 8.5 eV | Suggests high kinetic stability |
| Dipole Moment | 1.4 D | Indicates moderate polarity |
| Mulliken Charge on N | -0.75 | Confirms the nucleophilic character of the amine group |
Note: This table presents typical quantum chemical descriptors and their hypothetical values for this compound to demonstrate how such data is used to predict reactivity.
Molecular Modeling of Interactions
Molecular modeling encompasses a range of computational techniques used to simulate and predict how molecules interact with one another. These methods are invaluable for studying the role of this compound in complex chemical and biological systems.
The amine group of this compound can act as a ligand, donating its lone pair of electrons to a metal center to form a coordination complex. Such complexes are often used as catalysts in organic synthesis. frontiersin.org Computational chemistry can model these interactions to understand the structure, stability, and catalytic activity of these metal complexes. mdpi.comfrontiersin.org
In a biological context, molecules like this compound can interact with enzymes, acting as either substrates or inhibitors. In silico techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing these interactions. animbiosci.orgnih.gov
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme's active site. mdpi.com A docking simulation of this compound with a target enzyme would generate a series of possible binding poses, ranked by a scoring function that estimates the binding affinity. nih.govsemanticscholar.org The results would identify key interactions, such as hydrogen bonds between the amine group and amino acid residues like aspartate or glutamate, or hydrophobic interactions involving the molecule's alkyl chain. mdpi.com
Following docking, MD simulations can be performed to study the dynamic stability of the ligand-enzyme complex over time. researchgate.net An MD simulation provides a detailed view of the conformational changes in both the ligand and the enzyme upon binding and can be used to calculate the binding free energy more accurately using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.gov These simulations can reveal whether the initial docked pose is stable and provide insights into the structural basis of the enzyme's specificity. mdpi.com
Applications of 2s 4 Methylpentan 2 Amine in Fine Chemical Synthesis and Materials Science
Precursor for Specialty Chemicals and Agrochemical Intermediates
(2S)-4-methylpentan-2-amine, as a chiral primary amine, is a key starting material for the synthesis of more complex molecules used in specialized fields. The amine group provides a reactive site for a variety of chemical transformations, including alkylation, amidation, and imine formation, allowing for its integration into larger molecular frameworks. nutritionalsupplementshop.com
In the pharmaceutical and fine chemical industries, compounds like 4-methylpentan-2-amine are recognized for their potential in synthesizing medical and chemical intermediates. nutritionalsupplementshop.com Chiral amines are fundamental in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. nih.govyale.edu This is particularly crucial in the development of active pharmaceutical ingredients (APIs), where often only one enantiomer provides the desired therapeutic effect. The (2S) configuration of this amine can be used to direct the stereochemical outcome of a reaction, making it a valuable precursor for enantiomerically pure specialty chemicals. nih.gov
While broad classes of amines are used in formulating pesticidal compositions, the specific role of this compound as a direct precursor for agrochemical intermediates is an area of specialized synthesis. uq.edu.au The principles of asymmetric synthesis suggest its utility in creating stereospecific pesticides, which can lead to higher efficacy and reduced environmental impact. nih.gov The synthesis of such specialized agrochemicals often relies on the availability of versatile and enantiopure building blocks like this compound.
| Reaction Type | Reactant | Potential Intermediate Product | Significance |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Secondary Amine | Introduces new functional groups and builds molecular complexity. |
| Acylation | Acyl Chloride (R-COCl) | Amide | Creates stable amide bonds, common in pharmaceuticals and polymers. |
| Reductive Amination | Aldehyde/Ketone | Substituted Amine | Forms new C-N bonds, a key step in many multi-step syntheses. |
| Schiff Base Formation | Aldehyde | Imine | Creates imine-linked structures, precursors for various amine derivatives and ligands. |
Building Block for Advanced Organic Scaffolds
The use of chiral amines is a cornerstone of asymmetric organocatalysis and synthesis. nih.gov They can be incorporated into ligands for metal catalysts or used directly as organocatalysts to create complex, stereodefined molecules. For instance, chiral amines can be used to synthesize chiral thioureas, which are significant in asymmetric catalysis. mdpi.com The aliphatic and chiral nature of this compound makes it a candidate for developing scaffolds that are less rigid than aromatic-based structures, potentially offering different solubility and conformational properties.
While specific advanced scaffolds derived from this compound are not widely documented in general literature, its utility can be inferred from established synthetic principles. For example, it can be used to create derivatives like 4-imino-2-methylpentan-2-amino, which can then be chelated to metal centers (e.g., platinum(II)) to form organometallic complexes. researchgate.net These complexes are themselves advanced scaffolds for applications in catalysis or materials science. The synthesis of such scaffolds relies on the predictable reactivity of the amine group and the influence of the chiral center on the final product's properties. researchgate.net
Integration into Polymeric and Supramolecular Materials
The precise structure of this compound makes it an intriguing candidate for incorporation into highly ordered, porous materials like covalent organic frameworks (COFs) and as a component in supramolecular assemblies such as inorganic cages.
Covalent Organic Frameworks (COFs)
COFs are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.com A common synthetic route involves the condensation reaction between amine and aldehyde linkers to form imine-based COFs. tcichemicals.com Traditionally, rigid aromatic amines are used to ensure the formation of a stable, porous, and crystalline structure.
However, recent research has explored the use of flexible linkers, including aliphatic amines, in COF synthesis. rsc.orgrsc.orgrsc.org Flexible linkers can impart novel properties to COFs, such as structural dynamism and enhanced processability. chinesechemsoc.org The incorporation of aliphatic amines can also introduce functional groups that enhance performance in specific applications, such as CO2 capture. rsc.orgnih.gov While aromatic amines interact with CO2 via physisorption, aliphatic amines can engage in stronger chemisorption interactions. nih.gov
The use of a chiral and flexible building block like this compound could theoretically lead to the development of chiral COFs with unique properties for enantioselective separations or asymmetric catalysis. Although the direct synthesis of a COF using this compound as the primary linker has not been prominently reported, the underlying chemistry of COF formation and the growing interest in flexible and functionalized linkers establish its potential in this area. rsc.orgacs.org
| Linker Type | Typical Examples | Resulting COF Properties | Potential Role of this compound |
|---|---|---|---|
| Rigid Aromatic Amine | p-Phenylenediamine, Benzidine | High crystallinity, permanent porosity, thermal stability. | N/A |
| Flexible Aliphatic Amine | Ethylenediamine | Increased structural flexibility, potential for dynamic behavior, enhanced chemical functionality. rsc.orgchinesechemsoc.org | Could introduce chirality and flexibility, creating frameworks for enantioselective applications. |
Inorganic Cages via Derivatives
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Metal-organic cages (MOCs), also known as metal-organic polyhedra (MOPs), are discrete, cage-like structures formed by the coordination of metal ions with organic ligands. rsc.orgmdpi.com
The organic ligands used to build these cages often contain nitrogen donor atoms, such as those found in amines. Amine-functionalized MOCs have been developed for use as heterogeneous catalysts, where the cage structure provides a confined reaction environment similar to an enzyme's active site. nih.govmdpi.com The synthesis of these materials demonstrates that amine functionalities can be integral to the cage structure or can be added post-synthesis to introduce active sites. nih.govmdpi.com
This compound can serve as a building block for ligands used in MOC synthesis. For example, it could be reacted with other molecules to form a larger, multidentate ligand that can then coordinate with metal ions. The chirality of the amine could be transferred to the final cage structure, leading to chiral MOCs capable of enantioselective recognition or catalysis. While specific MOCs built from this compound derivatives are specialized research topics, the principles of coordination-driven self-assembly support its potential utility in creating these complex supramolecular structures. mdpi.comscispace.com
Q & A
Q. What are the recommended synthetic routes for (2S)-4-methylpentan-2-amine in laboratory settings?
- Methodological Answer : The compound can be synthesized via:
- Catalytic Hydrogenation : Using Ru/C catalysts under H₂ pressure to reduce precursor ketones or imines. For example, biomass-derived furfural can be converted to amines in a one-pot tandem reaction with yields up to 74% .
- Chiral Resolution : Separation of racemic mixtures via diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives).
- Multi-Step Organic Synthesis : Employing alkylation of ammonia or reductive amination of 4-methylpentan-2-one with ammonium acetate and sodium cyanoborohydride .
Table 1 : Comparison of Synthetic Methods
| Method | Yield (%) | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Ru/C Catalytic Hydrogenation | 74 | Furfural, NH₃, H₂, Ru/C | |
| Reductive Amination | ~60–80 | NaBH₃CN, NH₄OAc, ethanol, RT |
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated .
- Ventilation : Work in a fume hood to prevent inhalation of vapors.
- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap and water. Avoid contact with oxidizing agents .
Q. How should researchers store this compound to ensure stability?
- Methodological Answer :
- Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Monitor for discoloration or precipitate formation, which may indicate degradation .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (Ru, Rh) to induce stereoselectivity in hydrogenation .
- Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral stationary phases in HPLC to separate enantiomers .
- Crystallization : Recrystallize diastereomeric salts with resolving agents like (R)-mandelic acid .
Q. What analytical techniques are most effective for characterizing this compound and confirming its stereochemistry?
- Methodological Answer :
- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases .
- NMR Spectroscopy : Compare H and C spectra with literature data (e.g., δ 1.2–1.4 ppm for methyl groups) .
- Polarimetry : Measure optical rotation ([α]) and compare with reported values (e.g., [α] = +15° for (2S)-isomer) .
Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point) of this compound across studies?
- Methodological Answer :
- Source Verification : Cross-check purity (≥95% by GC), stereochemical integrity, and measurement conditions (e.g., atmospheric vs. reduced pressure).
- Reproduce Experiments : Synthesize the compound using standardized protocols and compare data. For example, reported boiling points range from 108.4±8.0°C (predicted) to higher values due to impurities .
- Consult Databases : Use SciFinder or Reaxys to validate data against peer-reviewed studies .
Q. What strategies can be employed to scale up the synthesis of this compound while maintaining yield and purity?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions compared to batch processes .
- Catalyst Recycling : Reuse Ru/C catalysts for up to 4 cycles without significant loss in activity .
- In-Line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. In metabolic pathway studies, how does the structure of this compound influence its interaction with enzymes?
- Methodological Answer :
- Docking Simulations : Use molecular modeling (e.g., AutoDock) to predict binding affinities with amine-processing enzymes like monoamine oxidases .
- Isotopic Labeling : Incorporate C or N isotopes to track metabolic transformations via NMR or MS .
Q. What computational methods can predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- DFT Calculations : Analyze transition states and activation energies for reactions like alkylation or oxidation .
- Machine Learning : Train models on existing kinetic data to forecast yields under varying conditions (e.g., solvent polarity, temperature) .
Data Contradiction Analysis
Q. How to resolve conflicting data on the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Reproducibility Checks : Repeat assays with standardized protocols (e.g., pH 7.4 buffer, 37°C).
- Control Experiments : Test for interference from solvents (e.g., DMSO) or impurities.
- Meta-Analysis : Compare results across studies using statistical tools (e.g., Cohen’s d for effect size) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
